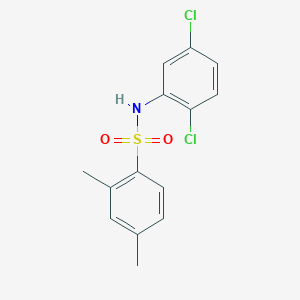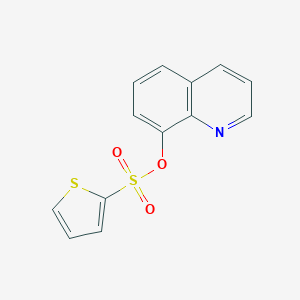
N-benzoyl-2,4,5-trimethyl-N-(2-methyl-1-benzofuran-5-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzoyl-2,4,5-trimethyl-N-(2-methyl-1-benzofuran-5-yl)benzenesulfonamide, commonly referred to as BTBPS, is a sulfonamide compound that has been widely studied for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for various research applications.
作用機序
The mechanism of action of BTBPS involves its interaction with NMDA receptors. This compound binds to a specific site on the receptor, known as the glycine site, which modulates the activity of the receptor. This modulation can result in changes in neuronal activity, which can have a range of effects on brain function.
Biochemical and Physiological Effects
BTBPS has been found to exhibit a range of biochemical and physiological effects. In addition to its effects on NMDA receptors, this compound has been shown to modulate the activity of other neurotransmitter systems, including the gamma-aminobutyric acid (GABA) system. This modulation can result in changes in synaptic plasticity and neuronal activity.
実験室実験の利点と制限
BTBPS has several advantages for use in lab experiments. This compound is relatively easy to synthesize and purify, making it readily available for use in research. Additionally, it has been extensively studied, and its effects on neuronal activity are well understood. However, there are also some limitations to the use of BTBPS in lab experiments. For example, it may not be suitable for use in certain animal models or for studying certain types of synaptic plasticity.
将来の方向性
There are several potential future directions for research on BTBPS. One area of interest is in the development of new compounds that target the glycine site on NMDA receptors. Additionally, there is interest in studying the effects of BTBPS on other neurotransmitter systems, as well as its potential applications in the treatment of neurological disorders. Finally, there is interest in exploring the potential use of BTBPS in the development of new drugs for the treatment of addiction and other psychiatric disorders.
合成法
The synthesis of BTBPS involves the reaction of 2-methyl-1-benzofuran-5-amine with benzenesulfonyl chloride, followed by the addition of benzoyl chloride and trimethylamine. This process results in the formation of a white crystalline solid that can be purified through recrystallization.
科学的研究の応用
BTBPS has been extensively studied for its potential applications in scientific research. One of the most notable areas of research has been in the field of neuroscience, where this compound has been found to exhibit a range of effects on neuronal activity. Specifically, BTBPS has been shown to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are important for synaptic plasticity and learning and memory processes.
特性
分子式 |
C25H23NO4S |
|---|---|
分子量 |
433.5 g/mol |
IUPAC名 |
N-(2-methyl-1-benzofuran-5-yl)-N-(2,4,5-trimethylphenyl)sulfonylbenzamide |
InChI |
InChI=1S/C25H23NO4S/c1-16-12-18(3)24(13-17(16)2)31(28,29)26(25(27)20-8-6-5-7-9-20)22-10-11-23-21(15-22)14-19(4)30-23/h5-15H,1-4H3 |
InChIキー |
GBSSHHZNGYOCDB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3)C)C(=O)C4=CC=CC=C4)C |
正規SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3)C)C(=O)C4=CC=CC=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-ethoxy-N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]benzenesulfonamide](/img/structure/B280753.png)

![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B280758.png)

![N-{3-[(4-chlorophenyl)sulfanyl]-4-hydroxy-1-naphthyl}benzenesulfonamide](/img/structure/B280761.png)
![N-{3-[(2,4-dimethylphenyl)sulfanyl]-4-hydroxy-1-naphthyl}-4-methylbenzenesulfonamide](/img/structure/B280762.png)
![N-acetyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide](/img/structure/B280764.png)
![N-acetyl-4-fluoro-2-methyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B280765.png)
![Methyl 5-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B280768.png)
![N-[4-hydroxy-3-(8-quinolinylsulfanyl)-1-naphthyl]-4-methylbenzenesulfonamide](/img/structure/B280770.png)
![N-[3-(benzylsulfanyl)-4-hydroxy-1-naphthyl]-4-methylbenzenesulfonamide](/img/structure/B280771.png)
![N-[4-hydroxy-3-(phenylsulfanyl)-1-naphthyl]benzenesulfonamide](/img/structure/B280773.png)
![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]-2-thiophenesulfonamide](/img/structure/B280775.png)
![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)phenyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B280777.png)
